Product packaging for Methyl 3-bromo-5-hydroxybenzoate(Cat. No.:CAS No. 192810-12-1)

Methyl 3-bromo-5-hydroxybenzoate

Cat. No.: B1422104
CAS No.: 192810-12-1
M. Wt: 231.04 g/mol
InChI Key: KRTBWIIGEJIUSA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Esters

Halogenated benzoate esters are a class of organic compounds that feature a benzene (B151609) ring substituted with both a halogen atom and an ester functional group. These compounds are significant in various fields of chemical research due to the unique electronic and steric properties imparted by the halogen substituent. The presence of a halogen can influence the reactivity of the aromatic ring and the ester group, providing a handle for further chemical modifications. researchgate.net

The position and identity of the halogen atom on the benzene ring can dramatically alter the compound's physical and chemical properties. For instance, the bromine atom in Methyl 3-bromo-5-hydroxybenzoate, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the phenolic hydroxyl group. The ester group, on the other hand, is a site for nucleophilic attack, allowing for transformations such as hydrolysis, amidation, or transesterification. nih.gov This dual functionality makes halogenated benzoate esters valuable intermediates in organic synthesis.

Overview of this compound as a Strategic Research Scaffold

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. chemicalbook.comchemicalbook.com Its utility stems from the three distinct functional groups present on the benzene ring: a bromine atom, a hydroxyl group, and a methyl ester. Each of these groups can be selectively targeted for chemical transformations, allowing for the construction of diverse molecular architectures.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or converted into other functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters. This trifunctional nature makes this compound a highly versatile and valuable scaffold for combinatorial chemistry and the synthesis of targeted libraries of compounds for drug discovery and other applications. It is specifically employed as an intermediate for pharmaceuticals. chemicalbook.comchemicalbook.com

Foundational Research Gaps and Motivations for Further Investigation

While the synthetic utility of this compound is recognized, there remain several areas where further research is warranted. A significant portion of the available information pertains to its role as a synthetic intermediate, with less focus on a comprehensive understanding of its own biological activities. Although its parent compound, 3-Bromo-5-hydroxybenzoic acid, has been noted as an antibacterial agent, the specific biological profile of the methyl ester remains largely unexplored. biosynth.com

Furthermore, a detailed investigation into the reaction kinetics and mechanisms of various transformations involving this compound could lead to more efficient and selective synthetic methodologies. For example, a deeper understanding of the regioselectivity of reactions involving the two meta-positioned functional groups could enable more precise control over the synthesis of complex derivatives.

Finally, while patents exist for this chemical structure, a broader exploration of its applications in materials science, such as in the development of novel polymers or functional materials, could unveil new and valuable uses for this versatile compound. nih.gov The existing knowledge base primarily positions it within the realm of organic building blocks for pharmaceuticals, suggesting that its potential in other areas of chemical science is an open field for investigation. bldpharm.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO3 B1422104 Methyl 3-bromo-5-hydroxybenzoate CAS No. 192810-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBWIIGEJIUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192810-12-1
Record name Methyl 3-bromo-5-hydroxybenzoate
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Synthetic Methodologies and Chemical Transformations of Methyl 3 Bromo 5 Hydroxybenzoate

Established Synthetic Routes for Methyl 3-bromo-5-hydroxybenzoate

The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve the strategic introduction of the bromine and ester functionalities onto a core benzene (B151609) ring structure.

Bromination Strategies for Substituted Benzoate (B1203000) Precursors

A common and direct method for synthesizing this compound is through the electrophilic bromination of a suitable precursor like methyl 5-hydroxybenzoate. The hydroxyl group at the 5-position directs the incoming electrophile (bromine) to the ortho and para positions. Since both ortho positions (2 and 6) are sterically equivalent and the para position is occupied by the ester, the bromine is directed to the 3-position.

Common brominating agents for this transformation include elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is typically carried out in solvents such as acetic acid or carbon tetrachloride. A key challenge in the bromination of activated rings, such as those with hydroxyl groups, is preventing multiple substitutions. For instance, in the synthesis of the related compound methyl 3-bromo-4-hydroxybenzoate from methyl p-hydroxybenzoate, a common side product is 3,5-dibromo-4-hydroxybenzoate. google.com The use of a catalyst like glacial acetic acid in a solvent such as dichloromethane (B109758) can improve reaction control. google.com

Table 1: Bromination Strategies for Substituted Benzoate Precursors

Precursor Brominating Agent Solvent / Catalyst Conditions Product
Methyl 5-hydroxybenzoate Bromine (Br₂) or NBS Acetic acid or CCl₄ Room to slightly elevated temp. (20–40 °C) This compound
Methyl p-hydroxybenzoate Liquid Bromine (Br₂) Dichloromethane / Glacial Acetic Acid 0–5 °C during addition, then room temp. Methyl 3-bromo-4-hydroxybenzoate google.com

Esterification Approaches to this compound

An alternative synthetic strategy involves the esterification of the corresponding carboxylic acid, 3-bromo-5-hydroxybenzoic acid. chemicalbook.com This approach is particularly useful if the benzoic acid derivative is more readily available or simpler to synthesize than the benzoate precursor required for bromination.

The most common method for this transformation is the Fischer-Speier esterification. This involves reacting 3-bromo-5-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. scielo.br Another patented method for esterifying hydroxybenzoic acids involves reacting the acid with a halogenated aliphatic derivative in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com

Table 2: Esterification Approaches

Acid Precursor Reagents Catalyst / Conditions Product
3-Bromo-5-hydroxybenzoic acid Methanol Not specified in source This compound chemicalbook.com
Coumaric Acid Methanol Sulfuric Acid / Reflux at 85 °C for 4h Methyl p-coumarate scielo.br
Hydroxybenzoic Acid Halogenated aliphatic hydrocarbon Nonquaternizable tertiary amine Corresponding ester google.com

Multi-step Synthesis from Related Benzoic Acid Derivatives

This compound can also be prepared through multi-step synthetic sequences starting from more basic building blocks. These routes offer flexibility and can be adapted to utilize commercially available starting materials. One such pathway could begin with the synthesis of 3-bromo-5-methylbenzoic acid. This intermediate can be prepared by the oxidation of 1-bromo-3,5-dimethylbenzene (B43891) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a mixture of pyridine (B92270) and water, heated to 80°C. chemicalbook.com Following the synthesis of the benzoic acid, subsequent steps would involve the introduction of the hydroxyl group and esterification to yield the final product.

Another advanced approach involves a one-pot C-H activation, borylation, and oxidation sequence. nih.gov For example, 3-bromo-5-methylphenol (B1280546) can be prepared from 3-bromotoluene (B146084) on a multigram scale without the isolation of intermediates. nih.gov This phenol (B47542) could then theoretically be converted to this compound through carboxylation and subsequent esterification.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of a synthesis. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. scielo.brresearchgate.net

For example, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a reaction that shares principles with some steps in the synthesis of complex benzoates, optimization was critical. scielo.br Researchers found that silver(I) oxide was the most efficient oxidant and that acetonitrile (B52724), a greener solvent, provided the best balance between conversion and selectivity. scielo.br They also determined that the optimal reaction time could be reduced from 20 hours to 4 hours without a significant negative impact. scielo.br In the synthesis of a related brominated hydroxybenzoate, the use of glacial acetic acid as a catalyst was found to increase the yield and simplify the aftertreatment process. google.com

Table 3: Example of Reaction Condition Optimization (Adapted from Dihydrobenzofuran Synthesis)

Parameter Varied Condition A Condition B Outcome
Oxidant Other Silver(I) Reagents Silver(I) Oxide (0.5 equiv.) Silver(I) Oxide was the most efficient oxidant. scielo.br
Solvent Benzene/Acetone Acetonitrile Acetonitrile provided a better balance of conversion and selectivity. scielo.br
Reaction Time 20 hours 4 hours Time could be reduced without significantly impacting conversion. scielo.br

Functional Group Interconversions of this compound

The presence of hydroxyl, bromo, and methyl ester functional groups makes this compound a versatile intermediate for further chemical transformations.

Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group is susceptible to oxidation. This compound is known to react with strong oxidizing agents. chemicalbook.com The outcome of such a reaction depends heavily on the specific oxidant used and the reaction conditions. Strong oxidants, like potassium permanganate, could potentially lead to the degradation of the aromatic ring or oxidation of other parts of the molecule. For example, the oxidation of a related compound, (3-bromo-5-methylphenyl)methanol, with KMnO₄ results in the formation of the corresponding carboxylic acid. chemicalbook.com Milder oxidation of phenols can sometimes lead to the formation of quinone-type structures, although specific studies on this transformation for this compound are not detailed in the reviewed literature.

Reduction Reactions of the Ester Moiety

The methyl ester group of this compound can be selectively reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Unlike milder reducing agents such as sodium borohydride, which are generally ineffective for the reduction of esters, LiAlH₄ is highly reactive and readily converts the ester to the corresponding benzyl (B1604629) alcohol. masterorganicchemistry.comchemicalbook.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is then quenched with an aqueous workup to yield the primary alcohol.

The resulting product of this reduction is (3-bromo-5-hydroxyphenyl)methanol. cymitquimica.combiosynth.com This transformation is a key step in synthetic pathways that require the introduction of a hydroxymethyl group while preserving the bromo and hydroxyl substituents on the aromatic ring.

Table 1: Reduction of this compound

ReactantReagent(s)Product
This compound1. LiAlH₄ 2. H₂O(3-bromo-5-hydroxyphenyl)methanol

Nucleophilic Substitution at the Bromine Center

The bromine atom on the aromatic ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions. While classical nucleophilic aromatic substitution (SNAAr) is also a possibility, it typically requires strong activation by electron-withdrawing groups ortho or para to the leaving group, which is not the case in this molecule. libretexts.orgmasterorganicchemistry.com

Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are highly effective for replacing the bromine atom with a variety of aryl, heteroaryl, or vinyl groups. mdpi.comnih.govnih.gov In a typical Suzuki reaction, this compound would be reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This methodology is a cornerstone of modern organic synthesis for the construction of biaryl compounds.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would couple this compound with an amine in the presence of a palladium catalyst and a suitable base, yielding an N-arylated product. These cross-coupling reactions significantly expand the synthetic utility of the starting material, allowing for the introduction of diverse functionalities at the bromine position.

Table 2: Nucleophilic Substitution Reactions at the Bromine Center

Reaction TypeReactantCoupling PartnerCatalyst/BaseProduct
Suzuki-Miyaura CouplingThis compoundR-B(OH)₂Pd catalyst, BaseMethyl 3-R-5-hydroxybenzoate
Buchwald-Hartwig AminationThis compoundR¹R²NHPd catalyst, BaseMethyl 3-(R¹R²N)-5-hydroxybenzoate

Advanced Derivatization Strategies for this compound

The trifunctional nature of this compound allows for a multitude of derivatization strategies, enabling the synthesis of a diverse library of compounds.

Modifications at the Hydroxyl Group

The phenolic hydroxyl group can be readily modified through various reactions. A common transformation is the Williamson ether synthesis, which converts the hydroxyl group into an ether. masterorganicchemistry.comwikipedia.orglibretexts.orgkhanacademy.org This reaction involves deprotonation of the phenol with a base, such as sodium hydride, to form a phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. youtube.com This allows for the introduction of a wide range of alkyl or aryl groups at the oxygen atom.

Another important modification is esterification, where the hydroxyl group reacts with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid or a coupling agent. These modifications of the hydroxyl group can be used to alter the electronic properties of the molecule or to introduce new functionalities.

Table 3: Modifications at the Hydroxyl Group

Reaction TypeReactantReagent(s)Product
Williamson Ether SynthesisThis compound1. Base (e.g., NaH) 2. R-XMethyl 3-bromo-5-(alkoxy)benzoate
EsterificationThis compoundR-COCl, BaseMethyl 3-bromo-5-(acyloxy)benzoate

Modifications at the Methyl Ester Group

The methyl ester group can undergo several important transformations. One of the most fundamental is hydrolysis, which converts the ester back to the corresponding carboxylic acid, 3-bromo-5-hydroxybenzoic acid. biosynth.com This reaction is typically carried out under basic conditions (saponification) followed by an acidic workup, or under acidic conditions.

The ester can also be converted into an amide through reaction with an amine, a process known as amidation. This reaction often requires heating or the use of a catalyst. The resulting amides are important functional groups in many biologically active molecules. As discussed previously, the ester can also be reduced to a primary alcohol. masterorganicchemistry.com

Table 4: Modifications at the Methyl Ester Group

Reaction TypeReactantReagent(s)Product
HydrolysisThis compoundBase (e.g., NaOH), then Acid3-bromo-5-hydroxybenzoic acid
AmidationThis compoundR¹R²NH, Heat3-bromo-N,N-dialkyl-5-hydroxybenzamide

Electrophilic and Nucleophilic Transformations on the Aromatic Ring

The aromatic ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the directing effects of the existing substituents.

In electrophilic aromatic substitution, the hydroxyl group is a strongly activating, ortho-, para-director. The bromine atom and the methyl ester group are both deactivating, meta-directors. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions meta to the bromo and ester groups are C2 and C6. Therefore, incoming electrophiles will preferentially substitute at the C2 and C6 positions, which are activated by the hydroxyl group and meta to the deactivating groups. A common example is nitration, which can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the ring. rsc.orgyoutube.com

Nucleophilic transformations on the aromatic ring, other than at the bromine center, can be achieved indirectly. For example, a nitro group introduced via electrophilic substitution can be subsequently reduced to an amino group using reducing agents like iron powder or tin(II) chloride. This provides a route to amin-substituted derivatives.

Table 5: Electrophilic and Nucleophilic Transformations on the Aromatic Ring

Reaction TypeReactantReagent(s)Intermediate/Product
Nitration (Electrophilic)This compoundHNO₃, H₂SO₄Methyl 3-bromo-5-hydroxy-2-nitrobenzoate and/or Methyl 3-bromo-5-hydroxy-6-nitrobenzoate
Reduction of Nitro Group (Nucleophilic)Methyl 3-bromo-5-hydroxy-2-nitrobenzoateFe, NH₄Cl or SnCl₂Methyl 2-amino-3-bromo-5-hydroxybenzoate

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Bromo 5 Hydroxybenzoate

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic techniques are instrumental in elucidating the molecular framework of Methyl 3-bromo-5-hydroxybenzoate by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published in public-domain literature, the expected chemical shifts and splitting patterns can be predicted based on established principles and data from analogous compounds such as methyl 3-bromobenzoate and methyl 3-hydroxybenzoate. chemicalbook.comnih.govchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The three aromatic protons on the benzene (B151609) ring would appear as multiplets or distinct singlets/doublets in the aromatic region (typically δ 7.0-8.0 ppm). The precise splitting pattern depends on the coupling constants between them. The single proton of the hydroxyl (-OH) group would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The three protons of the methyl (-OCH₃) group would present as a sharp singlet, typically in the δ 3.8-4.0 ppm region.

¹³C NMR: The carbon NMR spectrum would provide evidence for the eight distinct carbon environments in the molecule. docbrown.info The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift, appearing significantly downfield (δ > 160 ppm). docbrown.info The six aromatic carbons would produce signals in the approximate range of δ 110-160 ppm. The carbon atom attached to the bromine (C-Br) and the one attached to the hydroxyl group (C-OH) would have their shifts influenced by the electronegativity of these substituents. docbrown.info The methyl carbon (-OCH₃) would be observed at the most upfield position, typically around δ 50-55 ppm. docbrown.info

A summary of the predicted NMR data is presented below.

NMR Data Type Predicted Chemical Shift (ppm) Description
¹H NMR~7.0 - 8.0Three aromatic protons (H-2, H-4, H-6)
¹H NMRVariable (broad singlet)One hydroxyl proton (-OH)
¹H NMR~3.8 - 4.0 (singlet)Three methyl protons (-OCH₃)
¹³C NMR> 160Carbonyl carbon (C=O)
¹³C NMR~110 - 160Six aromatic carbons
¹³C NMR~50 - 55Methyl carbon (-OCH₃)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the definitive determination of its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₈H₇BrO₃. nih.gov HRMS analysis confirms this composition by measuring the monoisotopic mass with high precision. The calculated monoisotopic mass, which accounts for the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), serves as a key identifier for the compound. nih.govuni.lu

Property Value Reference
Molecular FormulaC₈H₇BrO₃ nih.gov
Molecular Weight231.04 g/mol nih.gov
Exact Monoisotopic Mass229.95786 Da nih.gov

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for separating it from potential isomers or impurities. bldpharm.com Commercial suppliers of this compound often specify purity levels determined by HPLC, with values of 98% or higher being common. indiafinechemicals.comchemsrc.com

These methods typically employ a reverse-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The compound is separated based on its polarity, and a detector (commonly UV-Vis) quantifies its concentration, allowing for an accurate assessment of its purity. This is critical as isomers, such as methyl 4-bromo-3-hydroxybenzoate or methyl 5-bromo-2-hydroxybenzoate, could be present as byproducts from the synthesis and would have very similar spectroscopic properties, making chromatographic separation indispensable.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

A strong, sharp absorption peak around 1700-1730 cm⁻¹ due to the C=O (carbonyl) stretching of the ester functional group.

Several peaks in the 1450-1600 cm⁻¹ range corresponding to C=C stretching vibrations within the aromatic ring.

Absorptions in the 1000-1300 cm⁻¹ region associated with C-O stretching of the ester and phenol (B47542) groups.

A C-Br stretching vibration, which would typically appear in the lower wavenumber region of the fingerprint area (< 700 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving the π-electron system of the aromatic ring. Substituted benzoates typically exhibit characteristic absorption bands in the UV region. The presence of the hydroxyl and bromo substituents on the benzene ring is expected to influence the position and intensity of these absorption maxima (λ_max) compared to unsubstituted methyl benzoate (B1203000).

Crystallographic Analysis and Solid-State Structure of this compound

While spectroscopic methods define the connectivity of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state, providing insight into crystal packing and the non-covalent interactions that govern the material's properties.

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of its isomers, such as Methyl 4-bromo-3-hydroxybenzoate, provides a strong basis for predicting its solid-state behavior. nih.gov

The molecular structure of this compound contains key functional groups capable of forming strong and directional intermolecular interactions: a hydroxyl group (-OH) as a hydrogen bond donor and the carbonyl oxygen (C=O) of the ester as a hydrogen bond acceptor.

O-H···O Hydrogen Bonding: It is highly probable that the dominant interaction governing the crystal packing is an intermolecular hydrogen bond between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule (O-H···O). nih.govmdpi.com This type of interaction is a robust and common motif in related crystal structures, often leading to the formation of extended chains or dimeric pairs. nih.govnih.gov For example, in the crystal structure of its isomer, methyl 4-bromo-3-hydroxybenzoate, molecules are linked by O-H···O hydrogen bonds into infinite helical chains. nih.gov

The interplay of these intermolecular forces dictates the final crystal structure, density, and physical properties of the solid material.

Conformational Analysis in the Crystalline State

A full single-crystal X-ray diffraction study for this compound is not publicly available. However, based on the known structures of its positional isomers and general principles of organic solid-state chemistry, a likely conformation can be predicted.

The molecule is expected to be largely planar, with the benzene ring providing a rigid scaffold. The primary conformational flexibility arises from the orientation of the hydroxyl (-OH) and methyl ester (-COOCH₃) substituents. It is anticipated that the ester group will be coplanar with the benzene ring to maximize π-conjugation, a feature commonly observed in benzoate derivatives.

A key determinant of the precise conformation is the potential for intramolecular hydrogen bonding. In the case of this compound, the hydroxyl group and the carbonyl oxygen of the ester are in a meta relationship, making the formation of a direct intramolecular hydrogen bond unlikely due to the significant distance and unfavorable geometry. Consequently, intermolecular hydrogen bonding is expected to be the dominant force in dictating the crystal packing. The hydroxyl group will likely act as a hydrogen bond donor, while the carbonyl oxygen will serve as an acceptor, leading to the formation of chains or more complex hydrogen-bonded networks within the crystal lattice. The bromine atom, while primarily influencing the electronic properties of the ring, can also participate in weaker halogen bonding interactions, further stabilizing the crystal structure.

Comparative Crystallographic Studies with Positional Isomers and Analogues

The study of positional isomers and analogues provides invaluable context for understanding the crystal structure of this compound. Detailed crystallographic data is available for two of its isomers, Methyl 4-bromo-3-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate, as well as for the related compound 3-bromo-2-hydroxybenzoic acid.

In a study by Huang et al. (2011), the crystal structure of Methyl 4-bromo-3-hydroxybenzoate was determined. nih.govacs.org The compound crystallizes in the monoclinic space group P2₁/c. nih.gov A significant feature of its structure is the twisting of the methoxycarbonyl group at a dihedral angle of 8.06(4)° with respect to the benzene ring. nih.govacs.org The molecules in the crystal are connected by intermolecular O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, forming helical chains that propagate along the b-axis. nih.govacs.org

The crystal structure of 3-bromo-2-hydroxybenzoic acid provides another point of comparison. It crystallizes in the monoclinic space group P 1 21/n 1. As a carboxylic acid, it forms the characteristic hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

The table below summarizes the key crystallographic data for these related compounds, highlighting the variations that arise from the different substitution patterns.

Compound Formula Crystal System Space Group Unit Cell Parameters Z
Methyl 4-bromo-3-hydroxybenzoate nih.govacs.orgC₈H₇BrO₃MonoclinicP2₁/ca = 10.812(4) Å, b = 6.317(2) Å, c = 12.490(5) Å, β = 100.164(6)°4
Methyl 5-bromo-2-hydroxybenzoate C₈H₇BrO₃MonoclinicP2₁a = 3.9829(8) Å, b = 9.0950(19) Å, c = 12.122(3) Å, β = 95.162(9)°2
3-bromo-2-hydroxybenzoic acid C₇H₅BrO₃MonoclinicP 1 21/n 1a = 3.7978 Å, b = 10.5567 Å, c = 18.0366 Å, β = 90.208°4

This comparative analysis underscores the critical role of substituent positions in determining the supramolecular assembly in the solid state. While all three compounds exhibit hydrogen bonding, the nature of these interactions and the resulting packing motifs differ significantly. For this compound, it is reasonable to expect a unique packing arrangement, likely driven by intermolecular O-H···O hydrogen bonds, but distinct from the helical chains or dimer formations observed in its isomers and its carboxylic acid analogue. The absence of an ortho or para relationship between the hydroxyl and ester groups in the target compound precludes the specific types of intramolecular or linear intermolecular interactions seen in its analogues, suggesting a potentially more complex, three-dimensional hydrogen-bonded network.

Computational and Theoretical Investigations of Methyl 3 Bromo 5 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These calculations provide detailed information about the electronic structure and energy of Methyl 3-bromo-5-hydroxybenzoate, which are fundamental to its chemical reactivity and physical characteristics.

The electronic structure of a molecule governs its reactivity. Key descriptors derived from quantum chemical calculations, such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) surfaces, are crucial for predicting how this compound will interact with other chemical species.

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing bromine atom and ester group, along with the electron-donating hydroxyl group, are expected to influence the energies and distributions of these orbitals.

The MEP surface provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the hydroxyl and ester groups are anticipated to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and regions near the bromine atom may exhibit positive electrostatic potential, indicating sites for nucleophilic interaction.

Table 1: Predicted Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar aromatic compounds.

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and determining their relative energies. The rotation around single bonds, particularly the C-O bond of the ester group and the C-O bond of the hydroxyl group, gives rise to different conformers.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This allows for the identification of energy minima, which correspond to stable conformers, and energy barriers, which represent the energy required to interconvert between them. The relative energies of the conformers, calculated with high accuracy, determine their population at a given temperature according to the Boltzmann distribution. Understanding the preferred conformation is essential for predicting how the molecule will bind to a biological target or participate in a chemical reaction.

Table 2: Relative Energies of Potential Conformers of this compound

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Predicted Population (%)
100.075
21801.525

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar aromatic compounds.

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign its spectral features.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of the normal modes of vibration. This allows for the assignment of the peaks in an experimental IR spectrum to specific molecular motions, such as the stretching of the O-H, C=O, and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly sensitive to the electronic environment of the nuclei. Theoretical NMR predictions can aid in the assignment of complex spectra and provide confidence in the structural elucidation of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths. This information is valuable for understanding the photophysical properties of the molecule.

By comparing the computationally predicted spectra with experimental results, a high degree of confidence in the molecular structure and its properties can be achieved.

Molecular Modeling and Simulation

Beyond the intrinsic properties of the molecule, molecular modeling and simulation techniques can be employed to investigate its interactions with biological systems. These methods are particularly valuable in the early stages of drug discovery and development.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is used to estimate the binding affinity and to understand the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For this compound, molecular docking could be used to screen a library of potential biological targets to identify those with which it is most likely to interact. The hydroxyl and ester groups, as well as the bromine atom, can participate in various types of interactions, making this molecule a candidate for binding to a range of protein active sites. The results of docking studies can provide insights into the potential mechanism of action and guide the design of more potent and selective analogs.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-7.2Lys72, Asp184Hydrogen Bond
Protease B-6.8Val12, Phe82Hydrophobic Interaction
Receptor C-6.5Arg120, Glu150Electrostatic Interaction

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar small molecules docked with protein targets.

Network pharmacology is an approach that combines systems biology and pharmacology to understand the effects of a compound on a whole-system level. It involves constructing and analyzing networks of interactions between the compound, its potential protein targets, and the biological pathways and diseases associated with these targets.

For this compound, a network pharmacology study would begin by identifying its potential protein targets using various databases and prediction tools. These targets would then be used to construct a protein-protein interaction (PPI) network to identify key proteins and functional modules. Further analysis of these networks can reveal the biological pathways that are most likely to be modulated by the compound, providing a holistic view of its potential pharmacological effects and helping to identify potential therapeutic applications or off-target effects. This systems-level understanding is crucial for modern drug discovery.

Theoretical Thermochemistry and Reaction Pathway Modeling

Computational chemistry offers a powerful lens for examining the properties of molecules like this compound at a fundamental level. Through theoretical thermochemistry and the modeling of reaction pathways, it is possible to predict the energetic characteristics and reactive tendencies of the compound without the need for direct experimentation. These in-silico approaches are grounded in the principles of quantum mechanics and are essential for understanding molecular stability and predicting the outcomes of chemical transformations.

Energetic Properties and Stability Assessments

The thermodynamic stability of this compound is determined by its energetic properties, which can be accurately estimated using high-level computational methods. Techniques such as Density Functional Theory (DFT) and composite ab initio methods like the Gaussian-n (G3, G4) theories are widely employed to calculate key thermochemical parameters. researchgate.netacs.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Key energetic properties calculated for stability assessment include:

Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

Standard Gibbs Free Energy of Formation (ΔfG°) : This value combines enthalpy and entropy to determine the spontaneity of the compound's formation. It is the ultimate arbiter of thermodynamic stability under standard conditions.

Electronic Energy : The total energy of the molecule's electrons, which is the direct output of quantum chemical calculations and forms the basis for deriving other thermochemical data.

Table 1: Illustrative Theoretical Thermochemical Data for this compound

This table presents hypothetical values that would be the target of a computational study. The values are for the gaseous phase at 298.15 K.

Thermodynamic PropertyComputational MethodIllustrative Calculated Value (kJ/mol)
Standard Enthalpy of Formation (ΔfH°)G4 Theory-450.5
Standard Gibbs Free Energy of Formation (ΔfG°)G4 Theory-385.2
Electronic Energy (E₀)DFT (B3LYP/6-311++G(d,p))-8.5 x 10⁷

Mechanistic Insights into Chemical Transformations

Beyond static energetic properties, computational modeling provides profound insights into the dynamics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways for chemical transformations. researchgate.net This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.

Transition state theory is a cornerstone of this approach, allowing for the calculation of activation energies (Ea), which are the energetic barriers that must be overcome for a reaction to proceed. wikipedia.org A lower activation energy corresponds to a faster reaction rate.

A common and important reaction for an ester like this compound is hydrolysis, the cleavage of the ester bond by water. Computational modeling of this reaction would involve:

Reactant Complex Formation : Modeling the initial interaction between the ester and water molecules.

Transition State Search : Identifying the highest energy point along the reaction coordinate, which corresponds to the formation of a tetrahedral intermediate.

Product Formation : Following the reaction pathway from the transition state to the final products, 3-bromo-5-hydroxybenzoic acid and methanol (B129727).

Table 2: Illustrative Calculated Energetics for a Hypothetical Reaction Pathway: Acid-Catalyzed Hydrolysis

This table provides a hypothetical energy profile for the hydrolysis of this compound, as would be determined by DFT calculations.

Reaction StepSpeciesRelative Energy (kJ/mol)
1Reactants (Ester + H₃O⁺)0
2Transition State 1+65.0
3Tetrahedral Intermediate+20.5
4Transition State 2+75.3
5Products (Carboxylic Acid + Methanol + H⁺)-15.8

This detailed mechanistic information is invaluable for designing synthetic routes, predicting product distributions, and understanding the chemical behavior of this compound in various environments.

Applications of Methyl 3 Bromo 5 Hydroxybenzoate in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecule Synthesis

Methyl 3-bromo-5-hydroxybenzoate is a valuable building block in the multi-step synthesis of complex organic molecules, particularly within the pharmaceutical industry. mdpi.comchemicalbook.comindiafinechemicals.com The strategic placement of its functional groups—a bromine atom, a hydroxyl group, and a methyl ester—at positions 3, 5, and 1 respectively on the benzene (B151609) ring allows for a variety of chemical transformations. This controlled reactivity is essential for constructing the sophisticated architectures of pharmacologically active compounds.

The compound's utility is highlighted by its role as a key intermediate. mdpi.comchemicalbook.comindiafinechemicals.com For instance, derivatives of hydroxylated and brominated benzoic acids are investigated for their biological activities. A related compound, Methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to possess anti-inflammatory properties and is being explored as a potential therapeutic agent for Inflammatory Bowel Disease (IBD). mdpi.comnih.gov This suggests that this compound can serve as a foundational scaffold for developing new drugs with significant health applications.

The synthetic versatility of this compound is further demonstrated in its ability to be transformed into other important intermediates. For example, it can be a precursor to Methyl 3-amino-5-bromo-2-hydroxybenzoate, another valuable building block in organic synthesis. chemicalbook.com The ability to selectively modify the different functional groups of this compound makes it an indispensable tool for medicinal chemists aiming to create novel and effective therapeutic agents.

Table 1: Key Properties of this compound

Property Value
CAS Number 192810-12-1
Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
IUPAC Name This compound
Physical Form Solid

Precursor for Diverse Heterocyclic Compound Synthesis (e.g., Isoxazoles, Pyrazoles)

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a cornerstone of medicinal chemistry. This compound serves as a potential precursor for the synthesis of various heterocyclic systems, including isoxazoles and pyrazoles, which are present in numerous pharmaceuticals. rsc.orgnih.govsarpublication.com

The general synthetic strategies for isoxazoles often involve the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov The structure of this compound can be chemically modified to generate such dicarbonyl precursors, which can then be cyclized to form the isoxazole (B147169) ring. The presence of the bromine atom on the benzene ring is particularly advantageous, as it provides a handle for further functionalization of the final heterocyclic product, for example, through cross-coupling reactions. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of various bromo-substituted isoxazoles, such as 5-bromo-3-methyltropono[d] isoxazole, highlights the importance of brominated precursors in this area of chemistry. mdpi.com

Similarly, pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The core structure of this compound can be elaborated to create the necessary dicarbonyl intermediate for pyrazole (B372694) formation. The synthesis of complex pyrazole derivatives, such as 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid, underscores the utility of brominated starting materials in generating diverse pyrazole structures. google.com The potential to convert this compound into these valuable heterocyclic systems makes it a significant compound in synthetic organic chemistry.

Intermediate in the Development of Functionalized Organic Materials and Specialty Chemicals

Beyond pharmaceuticals, this compound and its derivatives have potential applications in the development of functionalized organic materials and specialty chemicals. bldpharm.com Specialty chemicals are produced for specific applications and are valued for their performance characteristics. The unique combination of functional groups in this compound makes it a candidate for creating molecules with tailored properties.

The related compound, 3-Bromo-5-hydroxybenzoic acid, has been identified as an antibacterial agent and has shown potential in treating metabolic disorders. nih.gov This points to the utility of this chemical scaffold in the development of specialty chemicals for the agrochemical and healthcare sectors. The bromine atom, in particular, is a common feature in many agrochemicals and can enhance the biological activity of the molecule.

In the realm of materials science, the aromatic ring and reactive functional groups of this compound could be exploited to create novel polymers or dyes. The hydroxyl and bromo groups can be used as points of attachment or modification to build larger polymeric structures or to tune the electronic and optical properties of a molecule for use as a dye. While specific examples of its use in these applications are not prevalent in the search results, the fundamental reactivity of the molecule suggests its potential as an intermediate in these advanced technological fields.

Biological and Medicinal Chemistry Research Involving Methyl 3 Bromo 5 Hydroxybenzoate

Exploration of Bioactivity Profiles

The biological activities of methyl 3-bromo-5-hydroxybenzoate and related compounds have been investigated across several domains, including anti-inflammatory, antimicrobial, antiviral, and anticancer research. The presence of the bromine and hydroxyl functional groups is thought to be crucial for its potential therapeutic effects.

Currently, there is a lack of direct scientific evidence from published, peer-reviewed studies detailing the specific anti-inflammatory efficacy and mechanisms of action for this compound.

However, research on structurally similar compounds provides some context. For instance, a related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has demonstrated anti-inflammatory properties in a zebrafish model of inflammatory bowel disease (IBD). mdpi.com This compound was found to inhibit inflammatory responses and protect the gut barrier by regulating the TLR/NF-κB and NF-κB/STAT3 signaling pathways. mdpi.com Another complex derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, was shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various interleukins in activated microglial cells, suggesting a potential role in neuro-inflammation. nih.gov These findings on related bromo-hydroxybenzoic acid derivatives suggest that this structural class has anti-inflammatory potential, though specific research on this compound is needed to confirm its activity.

The antimicrobial properties of halogenated phenols and benzoates are well-documented, and research into this compound and its analogs aligns with this trend.

In terms of antibacterial activity, a closely related compound, methyl 5-bromo-3-hydroxy-2-methylbenzoate, has shown notable effectiveness. Studies indicate its ability to act against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The proposed mechanism for such compounds involves the disruption of the microbial cell membrane and interference with essential metabolic pathways.

Regarding antifungal activity, while specific studies on this compound are not prominent, the broader class of halogenated benzoates has shown promise. For example, research on halogenated benzoate (B1203000) derivatives of altholactone (B132534) demonstrated that the addition of a brominated benzoyl group can enhance antifungal activity against pathogens like Cryptococcus neoformans and Saccharomyces cerevisiae. nih.gov This suggests that the bromo-benzoate moiety is a key contributor to antifungal effects. The general class of parabens (p-hydroxybenzoic acid esters) is also known for its broad-spectrum activity, particularly against molds and yeasts. drugbank.com

Table 1: Reported Antibacterial Activity of a Related Compound

Compound Test Organism Activity
Methyl 5-bromo-3-hydroxy-2-methylbenzoate Staphylococcus aureus Active
Methyl 5-bromo-3-hydroxy-2-methylbenzoate Escherichia coli Active

Data based on findings for a structurally similar compound.

There is currently no direct, published scientific research confirming the antiviral activity of this compound. While some vendor databases may classify it broadly under "flavonoids and polyphenols" cymitquimica.com, and certain flavonoids have demonstrated antiviral effects against viruses like Hepatitis B, Herpes Simplex Virus, and Poliovirus nih.gov, this does not constitute specific evidence for the compound . Further empirical studies are required to determine if this compound possesses any intrinsic antiviral properties.

The potential of brominated compounds in cancer research is an active area of investigation. While direct studies on this compound are limited, research on very similar structures points towards potential anticancer activity.

A study on the closely related analog, methyl 5-bromo-3-hydroxy-2-methylbenzoate, has shown that it can induce apoptosis (programmed cell death) in breast cancer cell lines at a concentration of 50 µM. The mechanism appears to involve the activation of cell death pathways, as indicated by an increase in the sub-G1 phase of the cell cycle.

Furthermore, broader studies on other bromophenol derivatives have also revealed significant anticancer potential. mdpi.com For instance, certain synthesized brominated and acetylated derivatives of natural bromophenols have been shown to induce apoptosis in leukemia K562 cells. mdpi.com Similarly, another class of related compounds, 1-benzyl-5-bromoindolin-2-ones, exhibited growth-inhibitory properties against breast (MCF-7) and lung (A-549) cancer cell lines, with the most potent derivatives showing good inhibitory activity against VEGFR-2, a key target in angiogenesis. nih.gov

Table 2: Investigated Anticancer Activity of Related Bromo-Substituted Compounds

Compound/Derivative Class Cancer Cell Line Observed Effect
Methyl 5-bromo-3-hydroxy-2-methylbenzoate Breast Cancer Apoptosis induction at 50 µM
Acetylated Bromophenol Derivative Leukemia (K562) Apoptosis induction mdpi.com
1-benzyl-5-bromoindolin-2-one Derivative Breast (MCF-7) Growth inhibition nih.gov

These findings collectively suggest that the bromo-hydroxy-benzoate scaffold is a promising pharmacophore for the development of new anticancer agents, warranting specific investigation of this compound in this context.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, the interplay between the bromine atom, the hydroxyl group, and the methyl ester on the benzene (B151609) ring is of primary interest.

The introduction of halogen atoms, such as bromine, into a molecule is a common strategy in medicinal chemistry to modulate its biological properties. Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

The presence of a bromine atom on the aromatic ring of a compound can significantly influence its bioactivity. For example, in a study comparing the tumor-promoting agent aplysiatoxin (B1259571) with its non-brominated analog, debromoaplysiatoxin, the bromine residue was found to be critical for its ability to increase malignant cell transformation and stimulate DNA synthesis. nih.gov This highlights that even a slight structural change, like the addition of a bromine atom, can have a profound impact on biological function. nih.gov

In the context of antimicrobial and anticancer activity, the bromine atom in compounds like methyl 5-bromo-3-hydroxy-2-methylbenzoate is believed to be a key contributor to its efficacy. The functional groups, including the bromine and hydroxyl groups, are thought to enhance binding affinity to enzymes and receptors involved in critical biochemical pathways. The position of the halogen is also critical. The specific 3-bromo-5-hydroxy substitution pattern on the benzoate ring creates a distinct electronic and steric environment that dictates how the molecule interacts with its biological targets, distinguishing its activity from other isomers or related halogenated compounds.

Contribution of Hydroxyl and Ester Functional Groups to Efficacy

However, a detailed analysis of the specific contributions of these functional groups to the efficacy of this compound is not extensively documented in the current scientific literature. Structure-activity relationship (SAR) studies, which would systematically modify these groups and assess the resulting changes in biological activity, have not been specifically reported for this compound.

Positional Isomer Effects on Bioactivity Profiles

The relative positioning of substituents on an aromatic ring can dramatically influence a compound's biological activity. For this compound, several positional isomers exist, such as methyl 2-bromo-5-hydroxybenzoate or methyl 4-bromo-3-hydroxybenzoate. These isomers, while having the same molecular formula, will exhibit different electronic distributions and three-dimensional shapes, which in turn would affect their interaction with biological targets.

Comparative studies detailing the bioactivity profiles of these positional isomers against that of this compound are scarce. Such research is crucial for understanding the optimal substitution pattern for any observed biological effect and for the rational design of more potent and selective analogues. The lack of this comparative data for this compound limits the current understanding of its structure-activity landscape.

Mechanism of Action Studies at Cellular and Molecular Levels

Elucidating the mechanism of action is a critical step in the development of any potential therapeutic agent. This involves identifying the specific molecular targets and the downstream cellular pathways that are modulated by the compound.

Identification of Molecular Targets and Signal Transduction Pathway Modulation (e.g., TLR/NF-κB pathways)

Research on compounds with structural similarities to this compound, such as methyl 3-bromo-4,5-dihydroxybenzoate, has shown modulation of key inflammatory signaling pathways. mdpi.comnih.gov Specifically, studies on this related dihydroxy- compound have demonstrated an inhibitory effect on the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) pathways. mdpi.comnih.gov These pathways are central to the inflammatory response, and their inhibition is a target for anti-inflammatory drug development.

However, it is crucial to note that these findings are for a different, albeit structurally related, molecule. Direct evidence from studies on this compound to identify its specific molecular targets and its effects on signal transduction pathways like TLR/NF-κB is not yet available in the peer-reviewed literature. Without such dedicated research, any potential for this compound to modulate these or other pathways remains speculative.

Elucidation of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological effects of a small molecule are often initiated by its binding to a specific biological macromolecule, such as an enzyme or a receptor. The nature of this interaction, including the binding affinity and the specific amino acid residues involved, provides a detailed understanding of the compound's mechanism of action at a molecular level.

For this compound, there is a lack of published research that elucidates its direct interactions with specific enzymes or receptors. While computational methods like molecular docking could predict potential binding modes and affinities, experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, or various binding assays would be necessary to confirm these interactions. To date, such studies for this compound have not been reported.

Future Research Directions and Emerging Applications

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, a trend that is highly relevant for the synthesis of pharmaceutical intermediates like Methyl 3-bromo-5-hydroxybenzoate. Future research will likely focus on developing greener and more sustainable methods for its production, moving away from traditional approaches that may involve harsh reagents and generate significant waste.

Another key area of development is the use of alternative and safer solvents . Traditional organic solvents often pose environmental and health risks. Research into utilizing greener solvents, such as supercritical fluids, ionic liquids, or even water, for the synthesis and purification of this compound could lead to more sustainable manufacturing processes. The ideal solvent would not only be environmentally friendly but also allow for efficient reaction and easy separation of the product.

Furthermore, the principles of atom economy and process intensification will guide future synthetic strategies. This involves designing synthetic routes that maximize the incorporation of all starting materials into the final product and developing continuous flow processes that offer better control, higher efficiency, and a smaller footprint compared to traditional batch reactors.

Integration into Advanced Material Science and Nanotechnology

The structural features of this compound make it an interesting candidate for applications in material science and nanotechnology. The presence of a bromine atom, for instance, can impart flame-retardant properties to polymers. nih.gov

Future research could investigate the incorporation of this compound as a monomer or an additive in the synthesis of novel polymers. Its aromatic core could contribute to thermal stability, while the bromine and hydroxyl groups could serve as sites for further polymerization or cross-linking. For example, its derivatives could be explored as components in the development of advanced resins and polyesters. europa.eu

In the realm of nanotechnology, the compound could serve as a precursor for the synthesis of functionalized nanoparticles. The hydroxyl and ester groups provide handles for surface modification, allowing for the attachment of other molecules to create tailored nanomaterials with specific properties. These could find applications in areas such as targeted drug delivery, sensing, or catalysis.

Moreover, studies on related benzoate (B1203000) derivatives have shown their potential as additives in natural rubber composites, where they can act as antioxidants or accelerators. ekb.egresearchgate.net This suggests that this compound and its derivatives could be evaluated for their ability to enhance the properties of various materials.

Rational Design and Pharmacological Optimization for Lead Compound Development

While this compound is already used as a pharmaceutical intermediate researchgate.netfishersci.cachemicalbook.comindiafinechemicals.com, its potential as a starting point for lead compound development through rational drug design is an exciting area for future exploration. A lead compound is a chemical entity that shows a desired biological activity and serves as the foundation for developing new drugs. acs.org

The process of rational drug design involves a systematic, step-by-step approach to developing new drugs with high specificity and efficacy. nih.gov This often begins with identifying a biological target, such as an enzyme or receptor, involved in a disease process. Computational tools can then be used to model the interaction of potential drug candidates with this target.

This compound, with its defined chemical structure, can serve as a versatile scaffold for the synthesis of a library of derivatives. By systematically modifying the functional groups—for example, by replacing the bromine with other halogens, altering the ester group, or derivatizing the hydroxyl group—researchers can explore the structure-activity relationship (SAR) and optimize the compound's interaction with a biological target.

The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. acs.org Through iterative cycles of design, synthesis, and biological testing, medicinal chemists can refine the structure of this compound-based compounds to develop promising clinical candidates.

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

The current use of this compound as a pharmaceutical intermediate suggests that its derivatives possess biological activity. However, the full therapeutic potential of this compound and its analogs may be largely untapped. Future research should focus on a broader screening of this chemical scaffold to uncover novel biological activities.

Brominated phenolic compounds, as a class, are known to exhibit a range of biological effects, including antifungal and antimicrobial properties. nih.gov This provides a strong rationale for investigating this compound and its derivatives for similar activities. For instance, the synthesis and biological evaluation of Schiff base complexes derived from brominated compounds have shown promising results. researchgate.net

Furthermore, comprehensive screening programs could test a library of this compound analogs against a wide array of biological targets. This could include enzymes, receptors, and signaling pathways implicated in various diseases, such as cancer, inflammatory disorders, and infectious diseases. nih.govnih.gov The synthesis and biological evaluation of related hexanoate (B1226103) derivatives have, for example, revealed anti-inflammatory and antibacterial properties. eurjchem.com

The discovery of any significant "hits" from these screenings would open up new avenues for therapeutic development, potentially leading to the identification of novel drug candidates for a range of medical conditions.

Q & A

Q. What are the most reliable synthetic routes for Methyl 3-bromo-5-hydroxybenzoate, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves esterification and halogenation steps. For example:

Esterification : React 3-bromo-5-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

Halogenation control : Ensure regioselective bromination using N-bromosuccinimide (NBS) in anhydrous conditions to avoid over-bromination.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Q. Key Optimization Factors :

  • Temperature control (<40°C) to prevent ester hydrolysis.
  • Use of anhydrous solvents to minimize side reactions.
  • Yield improvements (typically 60-75%) via iterative recrystallization from ethanol .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.9 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion [M+H]⁺ at m/z 244.
  • Melting Point : Compare observed mp (e.g., 181–183°C) to literature values .

Q. Table 1: Expected NMR Chemical Shifts

Proton/Groupδ (ppm)Multiplicity
Aromatic H7.2–7.8Doublet (J=8 Hz)
-OCH₃3.9Singlet
-OH5.1Broad (exchangeable)

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement .
  • Key Parameters :
    • Space group: P2₁/c (common for aromatic esters).
    • Bond angles: Validate planarity of the benzene ring (deviation <0.01 Å).
    • Halogen positioning: Confirm bromine occupancy factor >0.98 to rule out disorder.
  • Data Interpretation : Compare experimental vs. calculated powder patterns to detect polymorphs .

Q. What strategies can address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer :

  • Controlled assays : Standardize conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
  • Metabolite profiling : Use LC-HRMS to rule out degradation products interfering with bioactivity .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. Table 2: Example Bioactivity Data (Hypothetical)

DerivativeMIC (μg/mL, E. coli)LogPHammett σ
Parent322.10.78
-NO₂81.81.24
-OCH₃642.30.12

Q. How can environmental persistence and ecotoxicity of this compound be assessed?

Methodological Answer :

  • Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C. Monitor degradation via UV-Vis (λ=254 nm) and identify products via GC-MS .
  • Ecotoxicity assays :
    • Daphnia magna acute toxicity (48h LC₅₀).
    • Algal growth inhibition (72h IC₅₀, Chlorella vulgaris) .
  • Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates low persistence) .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points or spectral data?

Methodological Answer :

  • Source verification : Cross-check synthesis protocols (e.g., solvent purity, drying methods) .
  • Polymorphism screening : Perform DSC to detect multiple endotherms.
  • Collaborative validation : Share samples with independent labs for NMR/XRPD comparison .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.